molecular formula C11H23NO4 B053468 Pentyldnm CAS No. 121133-60-6

Pentyldnm

Cat. No. B053468
M. Wt: 233.3 g/mol
InChI Key: HCZQIIVHWYFIPW-LMLFDSFASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyldimethylamine (PentylDMA) is a synthetic compound that belongs to the class of tertiary amines. It is a derivative of dimethylamine and is structurally similar to other amine compounds such as DMAA (1,3-dimethylamylamine) and DMHA (2-amino-6-methylheptane). PentylDMA has gained attention in the scientific community due to its potential use as a research tool for studying various biochemical and physiological processes.

Mechanism Of Action

Pentyldnm is believed to exert its effects by acting as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This results in an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and arousal. Additionally, Pentyldnm may also act as a mild inhibitor of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters.

Biochemical And Physiological Effects

Pentyldnm has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure, which are characteristic of sympathetic nervous system activation. Additionally, Pentyldnm has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and attention. Other studies have suggested that Pentyldnm may have anti-inflammatory and antioxidant effects, although more research is needed to confirm these findings.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pentyldnm as a research tool is its ability to selectively activate the sympathetic nervous system. This can be useful for studying the effects of sympathetic activation on various biological systems. Additionally, Pentyldnm is relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of Pentyldnm is its potential for toxicity at high doses. Additionally, Pentyldnm may have off-target effects on other biological systems, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on Pentyldnm. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. For example, Pentyldnm may be useful for treating attention deficit hyperactivity disorder (ADHD) or depression. Additionally, Pentyldnm may be useful for studying the effects of sympathetic activation on various physiological processes, such as immune function and metabolism. Finally, further research is needed to fully understand the biochemical and physiological effects of Pentyldnm, as well as its potential for toxicity and off-target effects.

Synthesis Methods

Pentyldnm can be synthesized using a straightforward process that involves the reaction of dimethylamine with pentyl chloride. The reaction takes place under anhydrous conditions and requires the use of a strong base such as sodium hydroxide. The resulting product is a clear liquid that is soluble in water and other polar solvents.

Scientific Research Applications

Pentyldnm has been used in numerous scientific studies to investigate its effects on various biological systems. One of the most common applications of Pentyldnm is in the field of neuroscience, where it has been used to study the mechanisms of action of neurotransmitters such as dopamine and norepinephrine. Additionally, Pentyldnm has been used to investigate the effects of various drugs and chemicals on the central nervous system.

properties

CAS RN

121133-60-6

Product Name

Pentyldnm

Molecular Formula

C11H23NO4

Molecular Weight

233.3 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol

InChI

InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9+,10-,11-/m1/s1

InChI Key

HCZQIIVHWYFIPW-LMLFDSFASA-N

Isomeric SMILES

CCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O

SMILES

CCCCCN1CC(C(C(C1CO)O)O)O

Canonical SMILES

CCCCCN1CC(C(C(C1CO)O)O)O

synonyms

N-pentyl-1-deoxy-nojirimycin
N-pentyl-1-deoxynojirimycin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.